molecular formula C11H12N2O B14708725 N-(1-cyano-2-phenylethyl)acetamide CAS No. 24748-46-7

N-(1-cyano-2-phenylethyl)acetamide

Cat. No.: B14708725
CAS No.: 24748-46-7
M. Wt: 188.23 g/mol
InChI Key: QVXLUXTYHOISLH-UHFFFAOYSA-N
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Description

N-(1-Cyano-2-phenylethyl)acetamide is a substituted acetamide featuring a phenylethyl backbone with a cyano group (-CN) at the 1-position of the ethyl chain and an acetamide moiety (-NHCOCH₃) at the nitrogen atom. For instance, 2-Cyano-N-(2-phenylethyl)acetamide () is synthesized via acyl substitution of ethyl cyanoacetate with (2-phenylethyl)amine, followed by hydroxymethylation and further derivatization . Such methods may be adaptable for preparing this compound by modifying the amine precursor or reaction conditions.

Structural analogs suggest that the spatial arrangement of substituents (e.g., phenyl, cyano) significantly impacts crystallinity and hydrogen-bonding networks, as observed in related compounds ().

Properties

CAS No.

24748-46-7

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-(1-cyano-2-phenylethyl)acetamide

InChI

InChI=1S/C11H12N2O/c1-9(14)13-11(8-12)7-10-5-3-2-4-6-10/h2-6,11H,7H2,1H3,(H,13,14)

InChI Key

QVXLUXTYHOISLH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-2-phenylethyl)acetamide can be achieved through several methods. One common approach involves the reaction of 1-phenylethylamine with cyanoacetic acid under acidic conditions to form the desired product. The reaction typically proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-2-phenylethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(1-cyano-2-phenylethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent Position and Electronic Effects

The position of the cyano group distinguishes N-(1-cyano-2-phenylethyl)acetamide from analogs:

  • (R)-2-Cyano-N-(1-phenylethyl)acetamide (): Features a chiral center at the phenylethyl group and a cyano group on the acetamide’s α-carbon. The dihedral angle between the acetamide and benzene ring is 68.7°, influencing crystal packing via N–H⋯O and C–H⋯O bonds .
Table 1: Substituent Effects on Key Properties
Compound Name Substituents Key Properties/Findings Reference
This compound -CN on phenylethyl chain Hypothesized enhanced polarity N/A
2-Cyano-N-(2-phenylethyl)acetamide -CN on acetamide α-carbon Used in phosphoramidite synthesis
(R)-2-Cyano-N-(1-phenylethyl)acetamide Chiral phenylethyl, -CN on α-carbon Dihedral angle: 68.7°; m.p. 393–395 K
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Dichlorophenyl, thiazole ring Twisted conformation (79.7°); 1-D hydrogen-bonded chains

Structural and Crystallographic Insights

Crystal structures of related compounds reveal trends in molecular packing and hydrogen bonding:

  • (R)-2-Cyano-N-(1-phenylethyl)acetamide forms infinite 1-D chains via N–H⋯O and C–H⋯O interactions, stabilizing the crystal lattice .
  • 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide exhibits a twisted conformation (79.7° between aryl and thiazole planes), with intermolecular N–H⋯N bonds creating R₂²(8) motifs ().

These findings suggest that steric bulk (e.g., dichlorophenyl) and heterocyclic substituents (e.g., thiazole) significantly influence conformational flexibility and supramolecular architecture.

Physicochemical and Toxicological Properties

While data for this compound are scarce, analogs provide benchmarks:

  • N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide (): Boiling point 323.8±27.0°C, density 1.199 g/cm³, pKa 12.97.
  • 2-Cyano-N-[(methylamino)carbonyl]acetamide (): Lacks thorough toxicological data, underscoring caution in handling cyano-substituted acetamides.
Table 2: Physicochemical Comparison
Compound Name Molecular Formula Boiling Point (°C) Density (g/cm³) pKa
N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide C₁₁H₁₄FNO₂ 323.8±27.0 1.199±0.06 12.97
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS N/A N/A N/A

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